2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid

Description

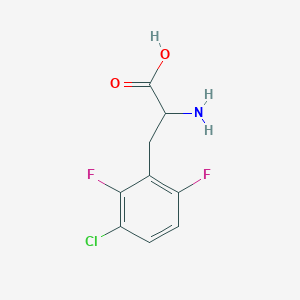

2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid is a halogenated aromatic amino acid derivative characterized by a phenyl ring substituted with chlorine at position 3 and fluorine at positions 2 and 4. The amino group is located at carbon 2 of the propanoic acid backbone.

Properties

IUPAC Name |

2-amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)4(8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTGEMODRVMPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 3-chloro-2,6-difluorobenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting 3-chloro-2,6-difluoroaniline is then alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the aromatic ring can occur under specific conditions, although this is less common.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid is an organic compound with the molecular formula . It is characterized by an amino group, a chlorinated and fluorinated aromatic ring, and a propanoic acid moiety. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

- This compound serves as a building block in the synthesis of complex organic molecules.

Biology

- It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

- The compound's biological activity is attributed to its ability to interact with biological targets, such as enzymes and receptors. Studies suggest it may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.

Medicine

- The compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- It may inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

- It may interact with neurotransmitter receptors, influencing neurotransmission and metabolic processes.

Industry

- It is utilized in developing new materials and as a precursor for synthesizing agrochemicals and pharmaceuticals.

Reactions

This compound can undergo several types of reactions:

- Oxidation: Oxidation reactions can occur at the amino group, leading to the formation of nitroso or nitro derivatives. Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

- Reduction: Reduction of the aromatic ring can occur under specific conditions. Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the presence of electron-withdrawing groups. Halogenating agents like chlorine or bromine and nitrating agents like nitric acid can be used.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated and Heterocyclic Propanoic Acid Derivatives

Key Observations :

- Halogenation vs. Hydroxylation : The target compound’s trifluorinated and chlorinated phenyl group enhances lipophilicity compared to L-DOPA’s polar hydroxyl groups, likely improving blood-brain barrier penetration but reducing aqueous solubility .

- Thermal Stability: 3-Amino-3-(p-chlorophenyl)propionic acid (mp 243–245°C) suggests that halogenation increases melting points relative to non-halogenated analogs. The target compound’s melting point is expected to exceed 200°C based on structural similarities .

- Biocatalytic Reactivity : The thiophene derivative in demonstrates that heterocyclic substituents alter enzyme-substrate interactions. The target compound’s halogens may sterically hinder or electronically modulate similar biocatalytic processes .

Biological Activity

2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, with the molecular formula C₉H₈ClF₂NO₂ and a molar mass of 235.62 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an amino group, a propanoic acid moiety, and a chlorinated difluorophenyl group, positioning it as an important candidate in medicinal chemistry and pharmacological research.

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈ClF₂NO₂ |

| Molar Mass | 235.62 g/mol |

| Functional Groups | Amino group, carboxylic acid, halogenated aromatic ring |

The presence of both chlorine and fluorine atoms in the phenyl ring is significant as it contributes to the compound's unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and metabolic processes.

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities. Some key findings include:

- Anticancer Activity : Studies indicate its potential in inhibiting cancer cell proliferation through modulation of signaling pathways.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models by inhibiting cytokine production .

Case Studies

- In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to decreased tumor growth rates compared to control groups.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid | C₉H₈ClF₂NO₂ | Different fluorine substitution pattern |

| 2-Amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid | C₉H₈ClF₂NO₂ | Chlorine at a different position |

| 2-Amino-3-(4-fluorophenyl)propanoic acid | C₉H₁₁FNO₂ | Absence of chlorine |

The distinct halogenation pattern and biological activity profile set this compound apart from these related compounds .

Q & A

Q. What advanced analytical methods quantify trace degradation products in long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.